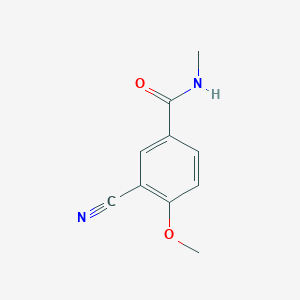

3-cyano-4-methoxy-N-methylbenzamide

Description

Structure

3D Structure

Properties

CAS No. |

720693-00-5 |

|---|---|

Molecular Formula |

C10H10N2O2 |

Molecular Weight |

190.20 g/mol |

IUPAC Name |

3-cyano-4-methoxy-N-methylbenzamide |

InChI |

InChI=1S/C10H10N2O2/c1-12-10(13)7-3-4-9(14-2)8(5-7)6-11/h3-5H,1-2H3,(H,12,13) |

InChI Key |

XJYXZKGVRRZNFE-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)OC)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cyano 4 Methoxy N Methylbenzamide and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for the 3-cyano-4-methoxy-N-methylbenzamide Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, several strategic disconnections can be proposed.

The most prominent disconnection is across the amide bond (C-N bond), a common and reliable transformation. This leads back to 3-cyano-4-methoxybenzoic acid and methylamine (B109427), both of which are simpler precursors. This is a primary disconnection strategy due to the robustness and high efficiency of amide bond formation reactions.

Further deconstruction of the 3-cyano-4-methoxybenzoic acid intermediate reveals two key functional group interconversions (FGI):

Cyano Group: The cyano group can be retrosynthetically converted to an amino group via a Sandmeyer-type reaction, suggesting 3-amino-4-methoxybenzoic acid as a precursor. Alternatively, it could be derived from a halide (e.g., bromide) via nucleophilic substitution with a cyanide salt.

Methoxy (B1213986) Group: The methoxy group is typically installed via an etherification reaction, pointing to a phenolic precursor such as 3-amino-4-hydroxybenzoic acid.

Combining these disconnections suggests a plausible synthetic pathway starting from a substituted hydroxybenzoic acid, which would then undergo a sequence of nitration, etherification, reduction, diazotization/cyanation, and finally, amidation. The order of these steps is critical to control the regiochemistry of the final product.

(Image: A diagram illustrating the key retrosynthetic disconnections for this compound, showing pathways back to 3-cyano-4-methoxybenzoic acid and simpler starting materials like 4-hydroxybenzoic acid.)

Established Synthetic Routes to this compound

Established routes to this compound and its core intermediates often rely on classical multi-step sequences starting from readily available aromatic compounds. A common strategy involves the construction of the key intermediate, 3-cyano-4-methoxybenzoic acid, followed by a final amidation step.

One such pathway begins with 3-methoxy-4-methylbenzoic acid. This starting material can be converted to 3-methoxy-4-methylbenzamide (B1613557) by first activating the carboxylic acid, for example, by converting it to an acyl chloride with thionyl chloride, and then reacting it with ammonia. google.com The resulting amide is then dehydrated to yield 3-methoxy-4-methylbenzonitrile. google.com Subsequent steps would involve selective oxidation of the methyl group to a carboxylic acid to furnish the desired 3-cyano-4-methoxybenzoic acid.

The final and crucial step is the coupling of 3-cyano-4-methoxybenzoic acid with methylamine. This amidation can be achieved through several reliable methods:

Acyl Chloride Formation: The carboxylic acid is converted to its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride is then treated with methylamine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Peptide Coupling Reagents: A more direct and often milder approach involves the use of coupling agents. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a base like triethylamine (B128534) (TEA), facilitate the direct formation of the amide bond from the carboxylic acid and methylamine at room temperature. echemi.com

A related established route for the isomeric intermediate, methyl 4-cyano-3-methoxybenzoate, involves the reduction of methyl 4-cyano-3-methoxybenzoate with lithium borohydride (B1222165) (LiBH₄) to yield the corresponding benzyl (B1604629) alcohol. This highlights the types of transformations employed on this substituted benzene (B151609) ring system.

Table 1: Example Reaction Conditions for Key Synthetic Steps

| Step | Starting Material | Reagents & Conditions | Product |

| Amidation (Acyl Chloride) | 3-methoxy-4-methylbenzoic acid | 1. Thionyl chloride (SOCl₂), 80-90°C, 2h. 2. Aqueous Ammonia (NH₃) | 3-methoxy-4-methylbenzamide google.com |

| Amidation (Coupling Agent) | 4-cyanobenzoic acid | HATU, N-methoxy, N-methylamine, TEA, DCM, RT | 4-cyano-N-methoxy-N-methylbenzamide echemi.com |

| Reduction of Ester | Methyl 4-cyano-3-methoxybenzoate | Lithium borohydride (LiBH₄), THF, 70°C, 3h | (4-cyano-3-methoxyphenyl)methanol |

Exploration of Novel and Expedient Synthetic Pathways to this compound

The search for more efficient, cost-effective, and environmentally benign synthetic methods is a constant driver of chemical research. For the this compound scaffold, novel pathways often focus on reducing the number of steps, using milder conditions, or employing different starting materials.

An improved process for a related analogue, 3-cyano-4-isobutoxybenzothiamide, demonstrates modern synthetic strategies that could be adapted. tdcommons.org This process starts from methyl 4-hydroxybenzoate (B8730719) and uses methane (B114726) sulfonic acid and hexamethylene tetramine (B166960) for formylation at the 3-position. tdcommons.org The resulting aldehyde is then converted to the nitrile. This sequence—etherification followed by C-H functionalization (formylation) and conversion to the nitrile—can offer a more convergent approach compared to classical routes that rely on Sandmeyer reactions.

The key steps in such a modern pathway could include:

Etherification: Williamson ether synthesis on a 4-hydroxybenzoate derivative to install the methoxy group.

Directed Ortho-Metalation/Formylation: Using a directing group (like the ester) to selectively introduce a formyl group at the C-3 position.

Oximation and Dehydration: Conversion of the formyl group to an oxime, followed by dehydration to yield the cyano group.

Amidation: Hydrolysis of the ester to the carboxylic acid, followed by amidation with methylamine as previously described.

Furthermore, the use of microwave-assisted synthesis has been shown to accelerate key transformations in related heterocyclic systems, such as Thorpe-Ziegler cyclizations for the preparation of 4-amino-3-cyano-N-arylpyrazoles. nih.gov Applying microwave irradiation to steps like etherification, cyanation, or amidation could significantly reduce reaction times and improve yields, representing an expedient modification to established protocols.

Stereochemical Control and Regioselectivity in the Synthesis of this compound Derivatives

The target molecule, this compound, is achiral, so stereochemical control is not a factor in its synthesis. However, regioselectivity is of paramount importance. The precise placement of the three different substituents on the benzene ring—the N-methylcarboxamide, the cyano group, and the methoxy group—at positions 1, 3, and 4, respectively, is critical. Achieving this requires careful planning of the synthetic sequence.

The directing effects of the substituents govern the outcome of electrophilic aromatic substitution reactions. For instance:

A methoxy group (-OCH₃) is a strongly activating, ortho, para-director.

A carboxylic acid or ester group (-COOH, -COOR) is a deactivating, meta-director.

A cyano group (-CN) is a strongly deactivating, meta-director.

If one were to start with 4-methoxybenzoic acid and attempt to introduce the cyano group, the ortho, para-directing influence of the powerful methoxy group would direct the incoming substituent primarily to the 3-position (ortho to the methoxy and meta to the carboxyl). This would successfully yield the desired 3-cyano-4-methoxybenzoic acid.

Conversely, starting with 3-cyanobenzoic acid and attempting to introduce a methoxy group would be challenging and likely result in a mixture of isomers due to the competing directing effects and the deactivating nature of the existing substituents.

Therefore, the synthetic route must be designed to exploit these electronic effects. A common and effective strategy is to install the groups in an order that ensures unambiguous regiochemical outcomes at each step, such as the sequence of etherification of a phenol (B47542) followed by introduction of the cyano group ortho to the activating oxygen. The challenge of regioselectivity is highlighted by the existence of numerous isomers, such as 4-cyano-3-methoxybenzoic acid, which requires a different synthetic design to obtain.

Scalability Considerations for Laboratory and Research-Scale Synthesis of this compound

Transitioning a synthetic route from a small laboratory scale (milligrams) to a larger research scale (grams to kilograms) introduces several practical and economic considerations. For the synthesis of this compound, key factors include reagent cost, safety, reaction conditions, and purification methods.

Reagent Choice and Cost: Reagents that are feasible for small-scale synthesis, such as complex coupling agents (e.g., HATU) or expensive catalysts, may become prohibitively expensive for larger scales. For large-scale amidation, the more traditional and economical route via an acyl chloride (using inexpensive thionyl chloride) is often preferred over expensive coupling agents. google.comechemi.com

Safety and Handling: The use of highly toxic reagents like cyanide salts (for cyanation) or corrosive reagents like thionyl chloride requires stringent safety protocols, especially at a larger scale. The potential for exothermic reactions must also be carefully managed with appropriate cooling and controlled addition rates.

Reaction Conditions: Reactions requiring very high temperatures, high pressures, or cryogenic conditions can be difficult and costly to implement on a large scale. Routes that proceed under mild conditions (e.g., room temperature to moderate heating) are generally more scalable. google.com

Purification: Purification by column chromatography, while standard in the laboratory, is often impractical and costly for multi-gram or kilogram quantities. Scalable syntheses should ideally be designed to yield a product that can be purified by simple crystallization, precipitation, or distillation. Patent literature often emphasizes processes where the product precipitates from the reaction mixture and can be isolated by simple filtration, as this is highly desirable for industrial production. google.com

For example, a patented synthesis of a related intermediate highlights that while hydrolysis with silver nitrate (B79036) is possible, it is not suitable for industrial production due to the high cost of the reagent. google.com This underscores the critical importance of economic viability in scalable synthetic design.

Chemical Reactivity and Transformation Chemistry of 3 Cyano 4 Methoxy N Methylbenzamide

Reactions Involving the Aromatic Core of 3-cyano-4-methoxy-N-methylbenzamide

The aromatic ring of this compound is substituted with groups that have opposing electronic effects, which dictates its susceptibility to electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution: The reactivity of the benzene (B151609) ring towards electrophiles is primarily controlled by the powerful activating and ortho, para-directing effect of the methoxy (B1213986) (-OCH₃) group. The N-methylamide (-CONHCH₃) and cyano (-CN) groups are both deactivating and meta-directing. In a competitive scenario, the activating effect of the methoxy group dominates, directing incoming electrophiles to the positions ortho and para to it. Since the para position is already occupied by the N-methylamide group, electrophilic substitution is predicted to occur at the two available ortho positions (C2 and C6). However, the position C2 is less sterically hindered than C6, which is flanked by the cyano group. Therefore, substitution at the C2 position is generally favored.

Nucleophilic Aromatic Substitution (SNAr): Standard nucleophilic aromatic substitution reactions, which typically require a strong electron-withdrawing group (like a nitro group) positioned ortho or para to a good leaving group (such as a halogen), are unlikely to occur on this compound itself. nih.govyoutube.com The ring is not sufficiently activated for this pathway, as the cyano group is not in a position to effectively stabilize the negative charge of a Meisenheimer intermediate. nih.govyoutube.com For an SNAr reaction to proceed, a leaving group would need to be introduced at a position activated by the cyano group, which is not the native structure of the compound. nih.govyoutube.comnih.gov

Transformations of the Cyano Functional Group in this compound

The cyano (nitrile) group is a versatile functional handle that can be converted into several other important chemical moieties through well-established synthetic protocols. fiveable.me

Hydrolysis: The cyano group can be fully hydrolyzed under either acidic or basic aqueous conditions to yield a carboxylic acid. libretexts.org This transformation proceeds via an amide intermediate, which is subsequently hydrolyzed to the corresponding dicarboxylic acid derivative. libretexts.org

Reduction: The cyano group is readily reduced to a primary amine (-CH₂NH₂) using powerful reducing agents. libretexts.org Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, converting the nitrile to an aminomethyl group. libretexts.org Another reagent, Diisobutylaluminium hydride (DIBAL-H), can be used for the partial reduction of nitriles to aldehydes, which occurs via an imine intermediate that is hydrolyzed upon aqueous workup. libretexts.org

Reaction with Organometallic Reagents: The electrophilic carbon atom of the nitrile group can be attacked by nucleophilic organometallic reagents, such as Grignard reagents (R-MgX). The initial addition forms an imine salt, which upon acidic workup, is hydrolyzed to a ketone. libretexts.org This allows for the introduction of a new carbon-carbon bond at the site of the cyano group.

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, H₂O, heat | Carboxylic Acid (-COOH) |

| Full Reduction | 1. LiAlH₄, 2. H₂O | Primary Amine (-CH₂NH₂) |

| Partial Reduction | 1. DIBAL-H, 2. H₂O | Aldehyde (-CHO) |

| Grignard Reaction | 1. R-MgX, 2. H₃O⁺ | Ketone (-C(=O)R) |

Reactivity Profile of the Methoxy Substituent on this compound

The methoxy group is a relatively stable ether linkage. However, it can be cleaved under harsh conditions to yield a phenol (B47542). This demethylation is a common transformation for aryl methyl ethers.

The reaction is typically achieved using strong protic acids like hydrogen iodide (HI) or hydrogen bromide (HBr), or with potent Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.com The mechanism involves the protonation of the ether oxygen, making the methyl group susceptible to nucleophilic attack by the conjugate base (e.g., I⁻ or Br⁻) in an Sₙ2 reaction. masterorganicchemistry.com This process converts the methoxy group into a hydroxyl group, providing access to phenolic derivatives.

Chemical Modifications of the N-methylamide Moiety within this compound

The N-methylamide functional group also offers opportunities for chemical modification, primarily through hydrolysis or reduction.

Hydrolysis: Similar to other amides, the N-methylamide bond can be cleaved by hydrolysis under forceful acidic or basic conditions. This reaction breaks the amide C-N bond, yielding the corresponding carboxylic acid and methylamine (B109427).

Reduction: The carbonyl group of the amide can be completely reduced to a methylene (B1212753) group (-CH₂-) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the N-methylamide into a secondary amine (specifically, a benzylamine (B48309) derivative), offering a route to a different class of compounds.

| Reaction Type | Reagent(s) | Resulting Moiety |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid + Methylamine |

| Reduction | 1. LiAlH₄, 2. H₂O | Secondary Amine (-CH₂NHCH₃) |

Structural Elucidation of 3 Cyano 4 Methoxy N Methylbenzamide and Its Intermediates Via Advanced Spectroscopic and Diffraction Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis of 3-cyano-4-methoxy-N-methylbenzamide

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity of atoms and the conformational arrangement of the molecule can be established.

While specific experimental NMR data for this compound is not widely published, a detailed analysis can be predicted based on established principles and data from structurally similar compounds. The expected ¹H and ¹³C NMR spectra would reveal key features corresponding to the aromatic protons, the methoxy (B1213986) group, the N-methyl group, and the carbons of the benzamide (B126) backbone and nitrile function.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the substituted benzene (B151609) ring. Their chemical shifts and splitting patterns will be influenced by the electron-withdrawing cyano group and the electron-donating methoxy group. A singlet for the methoxy protons (O-CH₃) would likely appear around 3.8-4.0 ppm. The N-methyl protons (N-CH₃) are expected to produce a doublet around 2.9 ppm if coupled to the amide proton, or a singlet if rotation around the C-N bond is rapid or the amide proton is exchanged. A broad signal for the amide proton (NH) would also be anticipated.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the amide is expected to appear significantly downfield, typically in the range of 165-170 ppm. The nitrile carbon (-C≡N) has a characteristic chemical shift around 115-120 ppm. The aromatic carbons will show a complex pattern of signals determined by the substitution pattern. For comparison, the related compound 3-Amino-4-methoxybenzamide shows signals for its aromatic carbons and other functional groups. chemicalbook.comchemicalbook.com

Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic-H | ~7.5 - 8.0 | m |

| ¹H | Methoxy (O-CH₃) | ~3.9 | s |

| ¹H | Amide (N-H) | ~7.0 (broad) | br s |

| ¹H | N-Methyl (N-CH₃) | ~2.9 | d |

| ¹³C | C=O (Amide) | ~166 | |

| ¹³C | Aromatic-C | ~110 - 160 | |

| ¹³C | C≡N (Nitrile) | ~117 | |

| ¹³C | Methoxy (O-CH₃) | ~56 | |

| ¹³C | N-Methyl (N-CH₃) | ~27 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis of this compound

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₁₀H₁₀N₂O₂. This corresponds to a molecular weight of approximately 190.20 g/mol . echemi.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. For its isomer, 4-cyano-N-methoxy-N-methylbenzamide, the exact mass has been determined to be 190.074227566. echemi.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization, the molecule would likely undergo characteristic fragmentation pathways. Common fragmentation would involve the loss of the N-methyl group, the methoxy group, or cleavage adjacent to the carbonyl group, leading to the formation of specific fragment ions that can be used to piece together the molecular structure.

Key Predicted Mass Spectrometry Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₀N₂O₂ | cymitquimica.com |

| Molecular Weight | 190.20 g/mol | echemi.com |

| Exact Mass | 190.074227566 (for isomer) | echemi.com |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification in this compound

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit several key absorption bands. A sharp, strong absorption band is expected in the region of 2220-2260 cm⁻¹ due to the C≡N (nitrile) stretching vibration. researchgate.net The C=O (carbonyl) stretch of the secondary amide would typically appear as a strong band around 1640-1680 cm⁻¹. The N-H stretch of the amide should be visible as a moderate peak near 3300 cm⁻¹. Furthermore, C-O stretching from the methoxy group and C-H stretching from the aromatic and methyl groups would be observed in their respective characteristic regions.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The nitrile group's C≡N stretch is also Raman active and typically appears in the 2100-2300 cm⁻¹ range. researchgate.net Aromatic ring vibrations are often strong in Raman spectra, providing further confirmation of the benzene core.

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| N-H (Amide) | Stretch | ~3300 | IR |

| C-H (Aromatic) | Stretch | ~3000-3100 | IR, Raman |

| C-H (Aliphatic) | Stretch | ~2850-2960 | IR, Raman |

| C≡N (Nitrile) | Stretch | ~2220-2260 | IR, Raman researchgate.net |

| C=O (Amide I) | Stretch | ~1640-1680 | IR, Raman |

| N-H (Amide II) | Bend | ~1550 | IR |

| C-O (Methoxy) | Stretch | ~1250 (asymmetric), ~1040 (symmetric) | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights into this compound

UV-Vis spectroscopy probes the electronic transitions within a molecule. The benzamide and benzonitrile (B105546) moieties in this compound contain chromophores that absorb UV light. The benzene ring itself, along with the carbonyl (C=O) and nitrile (C≡N) groups, creates an extended conjugated system. The presence of the electron-donating methoxy group and the electron-withdrawing cyano group on the benzene ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzamide. The spectrum would likely show characteristic π → π* transitions for the aromatic system.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing of this compound

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not available, the crystal structure of the closely related isomer, 4-methoxy-N-methylbenzamide, offers significant insights. nih.govresearchgate.net

For 4-methoxy-N-methylbenzamide (C₉H₁₁NO₂), the molecule crystallizes in a monoclinic system with the space group P2₁/c. nih.govresearchgate.net The dihedral angle between the amide group and the benzene ring is 10.6 (1)°. nih.govresearchgate.net In the crystal, molecules are linked by intermolecular N—H···O hydrogen bonds, forming chains. These chains are further connected through C—H···π interactions, creating a three-dimensional network. nih.govresearchgate.net

Crystallographic Data for the Related Compound 4-methoxy-N-methylbenzamide

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₁NO₂ | nih.govresearchgate.net |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁/c | nih.govresearchgate.net |

| a (Å) | 8.7350 (17) | nih.govresearchgate.net |

| b (Å) | 9.2750 (19) | nih.govresearchgate.net |

| c (Å) | 10.719 (2) | nih.govresearchgate.net |

| β (°) | 99.83 (3) | nih.govresearchgate.net |

| Volume (ų) | 855.7 (3) | nih.govresearchgate.net |

| Z | 4 | nih.govresearchgate.net |

Computational and Theoretical Investigations of 3 Cyano 4 Methoxy N Methylbenzamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure of 3-cyano-4-methoxy-N-methylbenzamide

No specific studies reporting quantum chemical calculations for the molecular geometry and electronic structure of this compound were found. Such a study would typically involve the use of methods like Hartree-Fock or post-Hartree-Fock methods to predict bond lengths, bond angles, dihedral angles, and electronic properties such as molecular orbital energies and charge distribution.

Density Functional Theory (DFT) Investigations of Reactivity and Transition States for this compound

There are no available DFT investigations that specifically detail the reactivity and transition states for chemical reactions involving this compound. DFT studies on similar molecules often explore reactivity indices like HOMO-LUMO gaps, chemical hardness, and electrophilicity to predict how the molecule might interact with other reagents.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior of this compound

A search of the literature did not yield any studies on the molecular dynamics simulations of this compound. This type of simulation would be instrumental in understanding the flexibility of the molecule, its conformational preferences, and its behavior in different solvent environments over time.

Prediction of Spectroscopic Parameters and Validation with Experimental Data for this compound

There are no published works that predict the spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) of this compound using computational methods and compare them with experimental data. This is a common practice to validate the accuracy of the computational models used.

In Silico Mechanistic Elucidation of Chemical Reactions Involving this compound

No in silico studies elucidating the mechanisms of chemical reactions involving this compound were identified. Such research would provide a detailed, step-by-step understanding of reaction pathways and the energies of intermediates and transition states.

Molecular Recognition and Mechanistic Investigations of 3 Cyano 4 Methoxy N Methylbenzamide Interactions

Ligand-Target Binding Studies of 3-cyano-4-methoxy-N-methylbenzamide with Biomacromolecules (e.g., enzymes, receptors) in In Vitro Systems

In vitro ligand-target binding studies are fundamental in elucidating the molecular interactions of a compound with biological macromolecules. While direct binding data for this compound is not readily found, research on related benzamide (B126) structures provides a framework for understanding its potential targets.

For instance, studies on N-phenylbenzamide derivatives have demonstrated their capacity to modulate the levels of intracellular proteins. One such derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, has been shown to increase the intracellular levels of APOBEC3G (A3G), a DNA cytidine (B196190) deaminase with antiviral activity. nih.gov This suggests that benzamide scaffolds can interact with cellular pathways that regulate protein expression, which may be a potential area of investigation for this compound.

Furthermore, research into a series of 3-cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5) has been conducted. These studies utilize radioligand binding assays to determine the affinity of the compounds for the receptor. nih.gov Although this compound was not explicitly tested in these studies, the potent activity of the 3-cyano-N-arylbenzamide scaffold suggests that the cyano-benzamide motif is a key pharmacophore for this class of receptors.

The following table summarizes the types of in vitro binding assays used for analogous compounds, which could be applied to this compound:

| Assay Type | Example Target/System | Information Gained |

| Radioligand Binding Assay | mGlu5 Receptor | Binding affinity (Ki) and displacement of a known radiolabeled ligand. |

| Western Blot | HepG2.2.15 cells | Changes in intracellular protein levels (e.g., APOBEC3G). |

| Time-Resolved FRET | RORC2 | Ligand-induced disruption of protein-protein interactions. |

Enzyme Inhibition Kinetics and Mechanistic Insights for this compound in Research Models

Enzyme inhibition studies are critical for understanding how a compound might interfere with biochemical pathways. While specific enzyme inhibition data for this compound is not available, we can look at related structures for potential enzymatic targets.

Benzamide derivatives have been investigated as inhibitors of various enzymes. For example, derivatives of 4-methylbenzamide (B193301) have been synthesized and evaluated as potential protein kinase inhibitors. researchgate.net These studies often involve determining the half-maximal inhibitory concentration (IC50) against a panel of kinases to assess potency and selectivity.

In the context of antiviral research, the compound N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide was found to inhibit both wild-type and drug-resistant Hepatitis B virus (HBV) with IC50 values of 1.99 µM and 3.30 µM, respectively. nih.gov The proposed mechanism involves the upregulation of the host antiviral enzyme, A3G, rather than direct inhibition of a viral enzyme. nih.gov This highlights an indirect mechanism of modulating enzyme activity.

A hypothetical enzyme inhibition study for this compound could involve screening it against a panel of relevant enzymes, such as protein kinases or enzymes involved in viral replication, to determine its inhibitory profile.

| Enzyme Target | Analogous Compound | Observed Effect |

| Protein Kinases | 4-methylbenzamide derivatives | Inhibition of kinase activity. |

| Hepatitis B Virus (indirect) | N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | Inhibition of viral replication via upregulation of A3G. |

Receptor Binding Assays and Competitive Binding Profiling of this compound in In Vitro Contexts

Receptor binding assays are employed to characterize the interaction of a ligand with its receptor. Competitive binding studies, in particular, can determine if a novel compound binds to the same site as a known ligand.

A study on 3-cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5 provides a relevant example. nih.gov In this research, a radioligand binding affinity assay was used to measure the ability of the compounds to displace [3H]3-methoxy-5-(pyridin-2-ylethynyl)pyridine, a known mGlu5 ligand. The binding affinity (Ki) values for these compounds were found to be in good agreement with their functional potency, confirming their interaction with the MPEP binding site on the mGlu5 receptor. nih.gov

Given the structural similarities, it is plausible that this compound could be profiled in a similar panel of receptor binding assays to identify potential targets. The presence of the cyano and methoxy (B1213986) groups on the benzamide ring would be expected to influence its binding affinity and selectivity.

The table below illustrates the type of data obtained from competitive binding assays for related compounds:

| Compound Series | Receptor Target | Radioligand | Key Finding |

| 3-cyano-5-fluoro-N-arylbenzamides | mGlu5 | [3H]3-methoxy-5-(pyridin-2-ylethynyl)pyridine | Compounds displace the radioligand, confirming binding to the allosteric site. |

Structure-Activity Relationship (SAR) Studies for this compound Analogues in Defined In Vitro Biological Assays

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds by identifying the key molecular features responsible for their biological activity. Although a dedicated SAR study for this compound is not published, valuable insights can be drawn from research on closely related analogs.

In the development of 3-cyano-5-fluoro-N-arylbenzamides as mGlu5 NAMs, a clear SAR was established. The study highlighted that substitution at the 3-position of the N-aryl ring was critical for potency. Specifically, a 3-methoxy substitution was found to be disfavored, leading to a significant reduction in potency compared to chloro or methyl substitutions. nih.gov While this finding is for a different part of the molecule (the N-aryl ring), it underscores the sensitivity of the benzamide scaffold to the electronic and steric nature of its substituents.

For this compound itself, the cyano group at the 3-position and the methoxy group at the 4-position of the benzamide ring are key features. The electron-withdrawing nature of the cyano group and the electron-donating and hydrogen-bond-accepting properties of the methoxy group would be expected to play a significant role in its interaction with biological targets. The N-methyl group on the amide is also a critical determinant of its properties, influencing its hydrogen bonding capacity and conformation.

A hypothetical SAR study on this compound would involve synthesizing analogs with modifications at these key positions to probe their impact on biological activity.

| Position of Variation | Type of Substituent | General Impact on Activity (in related series) |

| 3-position of N-aryl ring | Methoxy | Disfavored for mGlu5 NAM activity. |

| 3-position of N-aryl ring | Chloro, Methyl | Improved potency for mGlu5 NAM activity. |

| 3-position of benzamide | Cyano | Common motif in potent mGlu5 NAMs. |

Computational Docking and Molecular Dynamics Simulations of this compound in Binding Sites

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the binding of a ligand to a biological target at the atomic level. While specific computational studies on this compound are not published, the general methodology is widely applied to similar molecules.

Molecular docking could be used to predict the binding pose and affinity of this compound within the binding pocket of a potential target, such as a protein kinase or a G-protein coupled receptor. The docking results would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.

Following docking, MD simulations could be performed to assess the stability of the predicted binding pose over time and to analyze the dynamic behavior of the ligand-protein complex. These simulations provide a more realistic representation of the binding event in a solvated environment.

For example, in studies of other benzamide derivatives, molecular modeling has been used to understand their binding to protein kinases, revealing how they fit into the ATP-binding site and the specific residues they interact with. These models can rationalize observed SAR data and guide the design of more potent and selective inhibitors.

| Computational Method | Purpose | Potential Insights for this compound |

| Molecular Docking | Predict binding pose and affinity. | Identify key interacting residues in a target's binding site. |

| Molecular Dynamics (MD) Simulation | Assess binding stability and dynamics. | Understand the conformational changes upon binding and the role of solvent. |

Advanced Analytical Methodologies for Research Oriented Characterization of 3 Cyano 4 Methoxy N Methylbenzamide

Chromatographic Separations (HPLC, GC) for Purity Assessment and Isolation of 3-cyano-4-methoxy-N-methylbenzamide in Research Samples

Chromatographic techniques are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures or complex samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for the purity assessment of non-volatile and thermally sensitive compounds like many benzamide (B126) derivatives. A reversed-phase HPLC method, utilizing a C18 column, is typically suitable for separating this compound from its starting materials, by-products, and degradation products. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode to achieve optimal separation. Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, determined by its chromophores (the substituted benzene (B151609) ring and carbonyl group). For preparative applications, the developed analytical method can be scaled up to isolate larger quantities of the pure compound.

Table 1: Representative HPLC Parameters for Purity Analysis of a Substituted Benzamide Note: This table presents a hypothetical, yet typical, set of starting conditions for method development for this compound, based on methods for similar aromatic amides.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection | 254 nm |

Gas Chromatography (GC): For purity assessment, GC is a viable alternative if the compound is thermally stable and sufficiently volatile. This compound would likely require a high-temperature capillary column (e.g., a polysiloxane-based stationary phase like DB-5 or HP-5ms) to prevent thermal decomposition in the injector port and column. The use of a flame ionization detector (FID) would provide excellent sensitivity for quantitative analysis, while a mass spectrometer (MS) detector offers definitive identification of the analyte and any impurities.

Hyphenated Techniques (LC-MS, GC-MS, NMR-MS) for Comprehensive Profiling of this compound in Complex Research Mixtures

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are essential for the comprehensive analysis of a target compound in complex mixtures. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the analysis of substituted benzamides. It provides not only the retention time from the LC but also the molecular weight and structural information from the MS. Electrospray ionization (ESI) is a common ionization technique for such molecules, typically forming a protonated molecular ion [M+H]⁺ in positive ion mode. For this compound (molecular weight: 190.20 g/mol ), this would correspond to an ion at m/z 191.2. Tandem mass spectrometry (MS/MS) experiments can be performed to fragment this parent ion, yielding a characteristic pattern that confirms the structure and helps in differentiating it from isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high-resolution separation and is a gold standard for the identification of volatile and thermally stable compounds. tdi-bi.com The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 190, along with characteristic fragment ions resulting from the cleavage of the amide bond and other parts of the molecule. This fragmentation pattern serves as a chemical fingerprint for unambiguous identification.

Nuclear Magnetic Resonance-Mass Spectrometry (NMR-MS): While less common, hyphenation of NMR with MS can provide unparalleled structural elucidation, especially for novel compounds or for analyzing complex mixtures without prior isolation. This technique would allow for the direct correlation of NMR signals with specific mass-to-charge ratios, confirming the structure of this compound and any related impurities in a single experiment.

Spectrophotometric and Electrochemical Methods for Quantitative Analysis of this compound in Laboratory Settings

Beyond chromatography, other analytical techniques can be employed for the quantitative analysis of this compound in a laboratory setting.

Spectrophotometric Methods: UV-Visible spectrophotometry is a simple, cost-effective method for the quantification of aromatic compounds. rsc.org The concentration of this compound in a pure solution can be determined by measuring its absorbance at its wavelength of maximum absorption (λmax) and applying the Beer-Lambert law. The λmax for this compound would be influenced by the cyano, methoxy (B1213986), and N-methylbenzamide groups attached to the benzene ring. A calibration curve would be constructed using standards of known concentration to ensure accurate quantification.

Electrochemical Methods: Electrochemical methods can offer high sensitivity for the quantification of electroactive species. The nitrile group (C≡N) in this compound can be electrochemically active, potentially undergoing reduction at a suitable electrode surface. rsc.org Techniques like cyclic voltammetry could be used to study its redox behavior, and methods such as differential pulse voltammetry or square-wave voltammetry could be developed for sensitive quantitative measurements in specific research contexts.

Method Validation and Quality Control Protocols for Research-Scale Analysis of this compound

For any quantitative analytical method to be considered reliable, it must undergo a thorough validation process. wjarr.com Method validation establishes through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical application. gavinpublishers.com For research-scale analysis, key validation parameters are defined by guidelines from bodies like the International Council for Harmonisation (ICH).

Table 2: Key Parameters for Analytical Method Validation

| Parameter | Description | Typical Acceptance Criteria for Research |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity analysis, no interference at the analyte's retention time. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by the linearity study. |

| Accuracy | The closeness of test results obtained by the method to the true value. | Typically 98-102% recovery of the analyte spiked into a blank matrix. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: repeatability and intermediate precision. | Relative Standard Deviation (RSD) ≤ 2% |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. | No significant change in results with minor variations in pH, flow rate, temperature, etc. |

Implementation of these validation protocols, alongside routine quality control checks using reference standards, ensures that the analytical data generated for this compound is accurate, reliable, and fit for its research purpose.

Emerging Research Applications of 3 Cyano 4 Methoxy N Methylbenzamide and Its Derivatives in Chemical Science

3-cyano-4-methoxy-N-methylbenzamide as a Versatile Synthetic Building Block and Intermediate in Organic Synthesis.researchgate.netresearchgate.netgoogle.com

The true potential of this compound is arguably most evident in its role as a versatile building block in organic synthesis. Its utility stems from the presence of multiple reactive sites that can be selectively manipulated to construct a diverse array of more complex molecules, particularly heterocyclic compounds which form the core of many pharmaceutical agents. researchgate.net

The cyano (-C≡N) group is a particularly useful functional handle. It can undergo a variety of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions to form various nitrogen-containing heterocycles. The methoxy (B1213986) (-OCH3) group, an electron-donating group, can influence the reactivity of the aromatic ring and can also be cleaved to reveal a phenol (B47542), providing another point for modification. The N-methylbenzamide moiety itself is stable under many reaction conditions but can also be hydrolyzed or modified.

A notable example of the synthetic utility of a closely related analogue is the use of 3-methoxy-4-methylbenzamide (B1613557) as a key intermediate in the synthesis of 2-methoxy-4-cyanobenzaldehyde. researchgate.netgoogle.com In this multi-step synthesis, the benzamide (B126) is first dehydrated to the corresponding benzonitrile (B105546). Subsequent reactions on the methyl group ultimately lead to the formation of the aldehyde. This process highlights how the benzamide functionality serves as a precursor to other important functional groups. Given the structural similarity, this compound could predictably serve as a precursor for a wide range of substituted benzonitriles and their downstream products.

The strategic arrangement of the cyano and methoxy groups on the aromatic ring makes this compound an attractive starting material for the synthesis of various substituted anilines and other aromatic derivatives. These, in turn, are valuable intermediates in the preparation of dyes, agrochemicals, and pharmaceuticals. The reactivity of the cyano group, for instance, allows for its conversion into a tetrazole ring, a common motif in medicinal chemistry.

While specific, documented examples of the use of this compound in the synthesis of a broad range of different heterocyclic systems are not extensively reported in the available literature, the known reactivity of its functional groups strongly supports its potential as a versatile synthetic intermediate.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Transformation | Product Type |

|---|---|---|

| Cyano (-C≡N) | Hydrolysis | Carboxylic Acid |

| Reduction | Primary Amine | |

| Cycloaddition (e.g., with azides) | Tetrazole | |

| Methoxy (-OCH3) | Ether Cleavage | Phenol |

Utilization of this compound as a Chemical Probe or Research Tool in Biological and Materials Sciences.

The application of small molecules as chemical probes to investigate biological processes or to characterize materials is a rapidly growing area of research. While direct evidence for the use of this compound as a chemical probe is not prevalent in the current body of scientific literature, the structural motifs present in the molecule and its derivatives suggest a strong potential for such applications.

Benzamide derivatives, in general, are known to exhibit a wide range of biological activities, and their interaction with specific biological targets can provide valuable insights into disease mechanisms. The N-substituted benzamide core is a common feature in many biologically active compounds. The specific substituents on the aromatic ring, such as the cyano and methoxy groups, can modulate the binding affinity and selectivity of these molecules for their targets.

The cyano group can act as a hydrogen bond acceptor and can also participate in other non-covalent interactions, which are crucial for molecular recognition in biological systems. Furthermore, the nitrile functionality can be a useful spectroscopic tag, for example, in infrared spectroscopy, allowing for the monitoring of its local environment within a biological system or a material matrix.

In materials science, the polar nature of the cyano and amide groups could allow derivatives of this compound to be used as probes for studying the properties of polymers or other materials. For instance, changes in the vibrational frequency of the nitrile group could indicate changes in the local polarity or stress within a material.

Although speculative without direct experimental evidence, the synthesis of fluorescently labeled or biotinylated derivatives of this compound could pave the way for its use as a chemical probe to identify and study novel biological targets.

Integration of this compound into Supramolecular Assemblies and Functional Materials Research.

Supramolecular chemistry, the study of systems composed of a discrete number of molecules held together by non-covalent interactions, is a field with immense potential for the development of new functional materials. The structural features of this compound and its derivatives make them interesting candidates for incorporation into supramolecular assemblies.

The benzamide moiety is well-known for its ability to form robust hydrogen-bonded networks. The N-H and C=O groups of the amide can act as hydrogen bond donors and acceptors, respectively, leading to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional architectures.

The cyano group can also participate in non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. The linear geometry of the nitrile and its ability to coordinate to metal ions add another dimension to its potential role in constructing supramolecular structures. The interplay between the hydrogen bonding of the amide groups and the interactions involving the cyano groups could lead to the formation of novel and complex supramolecular assemblies with unique properties.

The development of functional materials based on derivatives of this compound could involve their use as building blocks for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The cyano and potential carboxylate (from hydrolysis of the nitrile) functionalities could serve as coordinating sites for metal ions or as points of covalent linkage, respectively.

Contributions of this compound to the Development of Novel Methodologies or Fundamental Chemical Principles.

The unique substitution pattern of this compound also presents opportunities for its use in the development of novel synthetic methodologies and the exploration of fundamental chemical principles. The presence of multiple, electronically distinct functional groups on a single aromatic ring can be exploited to study reaction mechanisms and to develop new, selective chemical transformations.

For example, the relative reactivity of the positions ortho and meta to the directing groups (cyano, methoxy, and N-methylbenzamide) can be investigated in various electrophilic aromatic substitution reactions. Such studies can provide valuable data for refining our understanding of substituent effects in organic chemistry.

Furthermore, the development of new catalysts or reaction conditions that can selectively activate a specific C-H bond on the aromatic ring of this compound would represent a significant advancement in the field of C-H functionalization. This is a major area of research in modern organic synthesis, as it offers a more atom-economical and environmentally friendly way to construct complex molecules.

While there are no specific reports of this compound being the central molecule in the development of a major new synthetic method, its potential as a model substrate for such studies is clear. The insights gained from studying its reactivity could be broadly applicable to the synthesis of other complex, substituted aromatic compounds.

Future Directions and Uncharted Territories in 3 Cyano 4 Methoxy N Methylbenzamide Research

Exploration of Undiscovered Reactivity Pathways and Synthetic Transformations for 3-cyano-4-methoxy-N-methylbenzamide

While the synthesis of this compound is established, its full range of chemical reactivity remains largely unexplored. Future research will likely focus on elucidating novel reaction pathways and synthetic transformations. For instance, the cyano and amide groups offer multiple sites for chemical modification. Investigations into the selective reduction of the cyano group in the presence of the amide, or vice versa, could lead to new classes of compounds. Additionally, the aromatic ring is ripe for various electrophilic and nucleophilic substitution reactions, which could be systematically studied to understand the directing effects of the existing substituents.

A patent for the synthesis of 2-methoxy-4-cyanobenzaldehyde describes a multi-step process starting from 3-methoxy-4-methylbenzoic acid, which is converted to 3-methoxy-4-methylbenzamide (B1613557) and subsequently to 3-methoxy-4-methylbenzonitrile. google.com This synthetic sequence highlights the potential for functional group interconversion on the benzamide (B126) scaffold. Further exploration of reactions such as hydrolysis, alkylation, and cycloadditions involving the nitrile and amide functionalities could yield a diverse library of derivatives.

Advanced Computational Modeling for Deeper Insights into the Electronic Structure and Reactivity of this compound

Advanced computational modeling presents a powerful tool for gaining deeper insights into the electronic structure and reactivity of this compound. Techniques such as Density Functional Theory (DFT) can be employed to calculate key molecular properties, including electron density distribution, molecular orbital energies, and electrostatic potential. nih.gov These calculations can help predict the most likely sites for electrophilic and nucleophilic attack, providing a theoretical framework for designing new reactions.

For example, computational methods like distortion/interaction analysis and energy decomposition analysis have proven valuable in understanding cycloaddition reactivity. nih.gov Similar approaches could be applied to predict the outcomes of various potential reactions involving this compound. Furthermore, computational studies have been used to understand and suppress disorder in benzamide crystals through fluorine substitution, demonstrating the power of these methods in predicting and rationalizing solid-state properties. acs.orgacs.org

Development of Innovative Analytical Techniques Tailored for this compound Research

The advancement of research on this compound will necessitate the development of innovative and tailored analytical techniques. While standard methods like NMR and mass spectrometry are crucial for structural characterization, more specialized techniques may be required for detailed kinetic studies or for detecting the compound and its metabolites in complex biological matrices. nih.govresearchgate.net

For instance, the development of highly sensitive and selective liquid chromatography-mass spectrometry (LC-MS) methods could be critical for pharmacokinetic studies. Moreover, the creation of specific antibodies or molecularly imprinted polymers could enable the development of immunoassays or sensor-based detection systems for rapid and on-site analysis. The systematic analysis of unknown organic compounds often involves a combination of physical tests, solubility tests, and chemical reactions to identify functional groups, followed by spectroscopic analysis to confirm the structure. slideshare.net

Strategic Design and Synthesis of Next-Generation this compound Analogues for Specific Research Applications

A significant future direction lies in the strategic design and synthesis of next-generation analogues of this compound. cuny.edu By systematically modifying the core structure, researchers can develop new molecules with tailored properties for specific research applications. For example, altering the substituents on the phenyl ring or the N-methyl group could modulate the compound's biological activity or physical properties. walshmedicalmedia.comnih.gov

The synthesis of novel benzamide derivatives has been a fruitful area of research, leading to compounds with a wide range of pharmacological activities, including antipsychotic, antidepressant, and cholinesterase inhibitory effects. researchgate.netnih.govnih.govmdpi.commdpi.com The design of these analogues is often guided by structure-activity relationship (SAR) studies, where the biological activity of a series of related compounds is correlated with their chemical structures. nih.gov This approach has been successfully used to develop more potent and selective drug candidates. springermedizin.de

Interdisciplinary Research Synergies Involving this compound in Emerging Scientific Fields

The unique chemical structure of this compound positions it as a valuable tool for interdisciplinary research. Its potential applications could extend beyond traditional chemistry and pharmacology into emerging scientific fields. For instance, its fluorescent properties, if any, could be explored for use in bioimaging or as a molecular probe.

The substituted benzamide class of compounds has already demonstrated a wide range of biological activities, acting as dopamine (B1211576) antagonists and showing potential in treating various central nervous system disorders. nih.gov This suggests that this compound and its future analogues could be of interest in neuroscience and medicinal chemistry. walshmedicalmedia.com Furthermore, the exploration of its coordination chemistry with various metal ions could open up avenues in materials science for the development of novel catalysts or functional materials.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-cyano-4-methoxy-N-methylbenzamide, and how can reaction conditions be optimized?

- Methodology :

- Coupling Reactions : Start with 4-methoxy-3-cyanobenzoic acid and N-methylamine. Use coupling agents like EDC/HOBt or DCC in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen. Optimize stoichiometry (1.2:1 ratio of acid to amine) .

- Base Selection : Add triethylamine (TEA) to neutralize HCl byproducts. Monitor pH to prevent side reactions (e.g., hydrolysis of intermediates) .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy : Use - and -NMR in DMSO-d to confirm methoxy (-OCH), cyano (-CN), and N-methyl groups. Compare chemical shifts with analogous benzamides (e.g., δ 3.8–4.0 ppm for -OCH) .

- IR Spectroscopy : Identify characteristic peaks for amide C=O (~1650 cm), cyano group (~2240 cm), and methoxy C-O (~1250 cm) .

- Mass Spectrometry : Perform high-resolution ESI-MS to verify molecular ion [M+H] and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays for this compound?

- Experimental Design :

- Assay Replication : Repeat assays in triplicate under controlled conditions (e.g., pH 7.4, 37°C) to assess reproducibility. Include positive/negative controls (e.g., known kinase inhibitors) .

- Orthogonal Assays : Cross-validate results using fluorescence polarization (FP) and surface plasmon resonance (SPR) to measure binding affinity. Discrepancies may indicate assay-specific interference (e.g., solvent effects) .

- Dose-Response Curves : Generate IC values across a 10–10 M concentration range to identify non-linear trends or off-target effects .

Q. What computational approaches are suitable for predicting the reactivity of this compound?

- Quantum Mechanics : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to model electron density maps. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Docking : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. Validate poses with molecular dynamics (MD) simulations (GROMACS, 100 ns trajectories) to assess binding stability .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

- Derivatization : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy or halogens). Test cytotoxicity in MTT assays (HeLa or HEK293 cells) .

- Pharmacophore Mapping : Identify critical motifs (e.g., cyano group for hydrogen bonding) using Schrödinger’s Phase. Correlate with IC values to prioritize lead compounds .

Safety and Hazard Mitigation

Q. What are the key safety considerations when handling this compound during synthesis?

- Mutagenicity : Conduct Ames II testing (as per OECD 471 guidelines) to assess mutagenic potential. For related benzamides, mutagenicity is comparable to benzyl chloride (LD > 500 mg/kg) .

- PPE Requirements : Use nitrile gloves, safety goggles, and fume hoods. Avoid skin contact due to potential sensitization risks .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before incineration. Follow EPA guidelines for cyanide-containing waste .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility data across studies?

- Solvent Screening : Test solubility in DMSO, PBS, and ethanol using nephelometry. Note temperature dependence (e.g., 25°C vs. 37°C) .

- Co-Solvent Systems : For low aqueous solubility (<1 mg/mL), use cyclodextrin complexes or PEG-based formulations. Characterize via dynamic light scattering (DLS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.